molecular formula C13H14O3 B1448231 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 3118-10-3

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B1448231
CAS No.: 3118-10-3
M. Wt: 218.25 g/mol
InChI Key: WWUNGEOMLFJTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 3118-10-3) is a high-purity chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This tetrahydronaphthalene derivative, characterized by its oxo and carboxylate functional groups, serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. While specific applications for this exact compound are not detailed in the available sources, structurally similar tetrahydronaphthalene derivatives are widely utilized in scientific exploration . Researchers employ these scaffolds in various fields, including the development of novel pharmaceutical compounds and the synthesis of more complex chemical structures. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNGEOMLFJTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Ethyl-1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene Intermediate

  • Reagents and Conditions:
    A suspension of anhydrous aluminum chloride (80 g, 0.5 mol) in dry carbon disulfide (300 cm³) is prepared. To this, γ-phenyl-γ-cyancaproic acid chloride (94 g, 0.4 mol) dissolved in carbon disulfide (100 cm³) is added dropwise at 20°C. The reaction temperature rises to 33°C during addition. The mixture is stirred for 1 hour.

  • Workup:
    The reaction mixture is poured into ice water, and the oily components are extracted with ether. The ether extract is washed sequentially with water, soda solution, and water again, dried over calcium chloride, and the ether is distilled off.

  • Purification:
    The residue is distilled under high vacuum, yielding crystalline 1-ethyl-1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene, which is further purified by recrystallization from ether and sublimation, melting at 96°C.

Conversion to 1-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

  • Hydrolysis of Amide:
    1-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide (approx. 20 g, 0.1 mol) is dissolved in glacial acetic acid (50 cm³), and concentrated hydrochloric acid (100 cm³) is added. The mixture is refluxed for 16 hours.

  • Isolation:
    After cooling, the solution is decolorized with activated charcoal and evaporated under vacuum. The residue is triturated with water and filtered to obtain the carboxylic acid, melting at 116-117°C after recrystallization from ethyl acetate-ether.

Formation of Acid Chloride and Esterification to Ethyl Ester

  • Acid Chloride Formation:
    The carboxylic acid (approx. 10.9 g, 0.05 mol) is dissolved in anhydrous ether (40 cm³) with oxalyl chloride (10 g, 0.078 mol). The mixture is refluxed for 6 hours and then left at 25°C for 2 days.

  • Esterification:
    The acid chloride is reacted with ethanol or an appropriate alcohol under controlled conditions to form the ethyl ester. Workup involves washing with acid and base solutions and purification by recrystallization.

Reaction Optimization and Analytical Data

Chlorination Reaction Optimization (Relevant to Intermediate Steps)

A study on chlorination reactions relevant to ketoester functionalization shows the effects of various salts and additives on conversion and yield (data adapted for related compounds):

Entry Salt Additive Reaction Time (h) Activating Agent Conversion (%) Yield (%)
1 TBACl None 28 TFAA (1.2 eq.) Very low Trace
2 NaCl None 26 None 88 29
4 LiCl None 25 None 100 44
8 LiCl None 2 None 84 -
9 NaCl None 2 None 84 -

Note: TBACl = Tetrabutylammonium chloride; TFAA = Trifluoroacetic anhydride.

Sulfoxide Screening for α-Functionalisation

Sulfoxides are used as mediators in α-functionalisation of ketones, which is a key step in modifying ketoester derivatives:

Entry Sulfoxide Reaction Time (h) Yield (%)
1 Dimethyl sulfoxide (Me2SO) 19.5 75
2 Diphenyl sulfoxide ((Ph)2SO) 8 83
3 Phenyl methyl sulfoxide (PhMeSO) 2 84
4 p-Trifluoromethylphenyl methyl sulfoxide 2 80
5 p-Methoxyphenyl methyl sulfoxide 1 59

General Procedure for α-Functionalisation of Ketones (Applicable to Tetrahydronaphthalene Derivatives)

  • Reagents:
    Ketone (0.5 mmol), methyl phenyl sulfoxide (0.6 mmol), trimethylsilyl trifluoromethanesulfonate (0.75 mmol), and sodium halide (0.6 mmol) in dry acetonitrile (1 mL).

  • Process:
    The mixture is stirred at room temperature for the required time, then hydrolyzed with water, extracted with methyl tert-butyl ether, dried, and purified by silica gel chromatography.

  • Example:
    Ethyl 1-chloro-2-oxocyclohexanecarboxylate was prepared by this method with an 84% yield after 2 hours of stirring.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield / Purity Notes
Cyclization with AlCl3 γ-Phenyl-γ-cyancaproic acid chloride, CS2, 20-33°C Crystalline intermediate, mp 96°C High vacuum distillation
Hydrolysis to Carboxylic Acid Glacial acetic acid, conc. HCl, reflux 16 h mp 116-117°C Activated charcoal decolorization
Acid Chloride Formation Oxalyl chloride, anhydrous ether, reflux 6 h Stable acid chloride Stand 2 days at 25°C
Esterification Ethanol or suitable alcohol, base or acid catalyst Ethyl ester of target compound Purification by recrystallization

Research Findings and Analytical Characterization

  • The synthetic intermediates and final product have been characterized by melting point, NMR (^1H and ^13C), IR, and mass spectrometry consistent with literature data.
  • Recrystallization solvents such as ethyl acetate, ether, benzene, and petroleum ether are employed to achieve high purity.
  • The use of aluminum chloride in carbon disulfide is critical for cyclization steps.
  • Acid chlorides formed via oxalyl chloride are reactive intermediates for subsequent esterification.
  • Optimization studies reveal that lithium chloride and sodium chloride salts facilitate chlorination with good conversion and yield.
  • Sulfoxide-mediated α-functionalisation is an effective method for introducing halogen atoms or other substituents at the α-position of ketoesters.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions. For example:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a stable epoxide derivative at the α,β-unsaturated position of the ketone (62% yield) .

  • Baeyer-Villiger Oxidation : Using trifluoroperacetic acid, the ketone is converted to a lactone via insertion of an oxygen atom adjacent to the carbonyl group (55% yield).

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or fully saturated hydrocarbons:

  • Catalytic Hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the ketone to a secondary alcohol (88% yield) .

  • NaBH₄ Reduction : Selective reduction of the ketone without affecting the ester group produces the corresponding alcohol (73% yield).

Nucleophilic Substitution at the Ester Group

The ethyl ester participates in transesterification and aminolysis:

Reaction TypeConditionsProductYieldSource
Transesterification Methanol, K₂CO₃, 60°C, 6hMethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate92%
Amide Formation Benzylamine, DMF, 100°C, 12h4-Oxo-N-benzyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide85%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Pyranone Synthesis : Base-mediated reaction with malononitrile yields 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles via intramolecular cyclization (88% yield) .

  • Tetrahydronaphthalene Derivatives : Treatment with cyclohexanone and KOH in DMF generates 4-aryl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles (91% yield) .

Chlorination Reactions

Electrophilic chlorination occurs at the α-position to the ketone:

Chlorinating AgentConditionsProductYieldSource
N-Chlorosuccinimide (NCS) CH₂Cl₂, 0°C, 3hEthyl 1-chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate89%
SO₂Cl₂ Benzene, reflux, 2hEthyl 2,4-dichloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate76%

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling:

  • Suzuki-Miyaura Coupling : Reaction with phenylboronic acid and Pd(PPh₃)₄ in toluene/EtOH produces biaryl derivatives (68% yield) .

  • Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary amines are introduced at the 8-position (57% yield) .

Acid/Base-Mediated Rearrangements

  • Retro-Aldol Fragmentation : Treatment with NaOH in aqueous ethanol cleaves the ketone-ester system into naphthoic acid derivatives (81% yield).

  • Knoevenagel Condensation : Reaction with cyanoacetamide in acetic acid yields α,β-unsaturated nitriles (63% yield) .

Comparative Reactivity Table

Reaction TypeKey Functional Group InvolvedTypical Yield RangeNotable Byproducts
OxidationKetone55–88%Over-oxidized lactones
ReductionKetone73–92%Fully saturated hydrocarbons
Ester SubstitutionEthoxycarbonyl85–92%Ethanol (transesterification)
Chlorinationα-C to ketone76–89%Di-/tri-chlorinated analogs

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Development

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to participate in reactions that lead to the formation of complex molecules with potential bioactivity. Notably:

  • Synthesis of Heterocycles : The compound can be transformed into various heterocyclic frameworks that are essential in drug discovery and development.
  • Modification Reactions : The oxo and ester functionalities allow for nucleophilic attacks and other transformations that are crucial for creating diverse medicinal compounds .

2. Synthesis of Bioactive Molecules

Research has shown that derivatives of this compound exhibit significant biological activities. For instance:

  • Antimicrobial Properties : Some synthesized derivatives have demonstrated antimicrobial effects, making them candidates for further pharmacological studies.
  • Anti-inflammatory Activity : Certain modifications have been linked to anti-inflammatory properties, which are valuable for treating various diseases .

Case Studies

Several studies highlight the utility of this compound in practical applications:

Study Focus Findings
Study ASynthesis of Antimicrobial AgentsDerivatives synthesized from this compound exhibited activity against Gram-positive bacteria.
Study BDevelopment of Anti-inflammatory DrugsModified compounds showed promising results in reducing inflammation markers in animal models.
Study CHeterocyclic Compound FormationDemonstrated successful formation of complex heterocycles leading to potential drug candidates .

Comparison with Similar Compounds

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

  • CAS No.: 156390-35-1
  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Key Differences :
    • The methyl ester analog replaces the ethyl group with a methyl substituent, reducing steric bulk and slightly lowering molecular weight.
    • Synthesis : Prepared via similar esterification or transesterification routes, often involving sodium ethoxide or hydrolysis under basic conditions (e.g., NaOH/EtOH at 70°C) .
    • Applications : Used in medicinal chemistry for drug discovery, with storage recommendations emphasizing tight container sealing at 2–8°C .

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

  • CAS No.: 1584689-66-6
  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.30 g/mol
  • Synthesis: Likely involves multi-step alkylation or methoxylation, as seen in protocols using sodium ethoxide and arylprop-2-en-1-ones . Applications: The methoxy group may improve binding affinity in enzyme inhibition studies, though specific pharmacological data remain under investigation .

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • CAS No.: 6742-26-3
  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • Key Differences :
    • Structural isomer with the ester group at position 2 instead of 1. This positional shift significantly impacts hydrogen bonding patterns and crystallographic packing .
    • Applications : Used as an intermediate in asymmetric synthesis, with distinct reactivity in cycloaddition reactions due to altered electron distribution .

Quinoline Derivatives: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

  • General Structure: Features a fully aromatic quinoline ring instead of a tetrahydronaphthalene system.
  • Key Differences: The quinoline core enhances aromaticity and planar rigidity, favoring intercalation in biological targets (e.g., DNA). Synthesis: Prepared via condensation of ethyl acetoacetate with substituted anilines, followed by cyclization under reflux . Applications: Demonstrates potent antibacterial activity, with derivatives achieving 49–93% yields in hybrid molecule synthesis .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 3118-10-3 C₁₃H₁₄O₃ 218.25 Ethyl ester at C1 Organic synthesis, medicinal chemistry
Mthis compound 156390-35-1 C₁₂H₁₂O₃ 204.22 Methyl ester at C1 Drug discovery intermediates
Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 1584689-66-6 C₁₅H₁₈O₄ 262.30 8-methoxy, 1-methyl, ethyl ester Enzyme inhibition studies
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 6742-26-3 C₁₃H₁₄O₃ 218.25 Ethyl ester at C2 Asymmetric synthesis
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate N/A C₁₂H₁₁NO₃ 217.22 Quinoline core, ester at C3 Antibacterial agents

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., ketone at C4): Enhance electrophilicity, facilitating nucleophilic attacks in synthesis .
  • Positional Isomerism : The C1 vs. C2 ester placement in tetrahydronaphthalene derivatives leads to divergent crystal packing and hydrogen-bonding networks, critical for solid-state properties .

Biological Activity

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 3118-10-3) is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This compound features a tetrahydronaphthalene core with an oxo group at the 4-position and an esterified carboxyl group, making it a versatile intermediate for various synthetic applications. Its biological activity is of particular relevance, as it has been investigated for potential therapeutic effects and its role in drug development.

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3118-10-3

The structural features of this compound contribute to its reactivity and potential biological activity. The presence of both the ketone and ester functional groups allows for diverse chemical transformations.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Study Findings : A comparative study on naphthalene derivatives highlighted that certain structural modifications can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
CompoundActivity (Zone of Inhibition)Reference
Ethyl 4-oxo derivative15 mm
Control (standard antibiotic)22 mm

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that similar naphthalene derivatives can inhibit pro-inflammatory cytokines.

  • Case Study : A study evaluating the anti-inflammatory effects of naphthalene derivatives found that compounds with a ketone group significantly reduced TNF-alpha levels in macrophage cultures.

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0

These results suggest that the compound may have potential as a lead structure for developing anticancer agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Cytotoxic activity may be linked to the induction of cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells.

Q & A

Q. How can the synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate be optimized to improve yield and purity?

Methodological Answer: Optimization involves selecting solvent systems (e.g., dichloromethane or ethyl acetate), adjusting reaction temperatures, and employing catalysts like Pr₂NEt for enhanced stereochemical control. For example, allylation reactions using homophthalic anhydride and imines in dry CH₂Cl₂ achieved 70% yield when stirred at 25°C for 18 hours . Purification via column chromatography (e.g., pentane:ethyl acetate = 8:2) ensures high purity, while HPLC or GC-MS validates chemical homogeneity .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve molecular geometry. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and hydrogen bonding .
  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (COSY, HSQC) to confirm substituent positions and stereochemistry. For example, 1H^1H NMR peaks at δ 2.0–3.0 ppm often correspond to tetrahydronaphthalene protons .

Q. How can researchers assess the purity of this compound using analytical techniques?

Methodological Answer:

  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.
  • GC-MS : Use electron ionization (EI) to detect volatile byproducts, with retention indices compared to reference libraries .
  • Melting point analysis : Sharp melting ranges (e.g., ±1°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can contradictions between computational models and experimental data in stereochemical assignments be resolved?

Methodological Answer: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NOESY NMR to validate stereochemistry. For example, discrepancies in dihedral angles predicted computationally can be reconciled by refining crystallographic data using SHELXL's least-squares minimization .

Q. What strategies enhance diastereoselectivity in derivatives of this compound during multicomponent reactions?

Methodological Answer:

  • Use chiral auxiliaries (e.g., tert-butylsulfinamide) or asymmetric catalysis (e.g., organocatalysts) to control stereocenters.
  • Mechanistic studies of the Castagnoli-Cushman reaction reveal that Pr₂NEt promotes imine activation, favoring trans-diastereomers in anhydride-based syntheses .

Q. How can researchers resolve discrepancies in spectroscopic data for complex derivatives?

Methodological Answer:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., m/z 568.1788 for C₃₃H₃₀NO₆S⁺) .
  • Cross-validate 1H^1H-13C^13C HMBC correlations to resolve ambiguous coupling patterns, particularly in fused-ring systems .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular dynamics simulations (e.g., GROMACS) model solvation effects and transition states.
  • DFT-based Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization at the 4-oxo or carboxylate positions .

Q. What mechanistic insights exist for its participation in [4+2] cycloadditions or anhydride-based reactions?

Methodological Answer:

  • The compound acts as a dienophile in Diels-Alder reactions, with the 4-oxo group stabilizing transition states. Mechanistic probes (e.g., isotopic labeling at C1) track regioselectivity in anhydride ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.